![molecular formula C24H19N3O2S B2690783 N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396719-75-8](/img/structure/B2690783.png)
N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
The compound “N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a complex organic molecule. It contains a benzamide group, a phenoxyphenyl group, and a dihydro-thieno-pyrazol group. These groups are common in many pharmaceuticals and could potentially have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group, a phenoxyphenyl group, and a dihydro-thieno-pyrazol group. The presence of these functional groups could influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzamide and pyrazole groups could potentially undergo various reactions, including nucleophilic substitution, condensation, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide group could increase its polarity and potentially its solubility in polar solvents .Scientific Research Applications
Antioxidant Activity
Pyrazolines and their derivatives have been found to exhibit antioxidant activity . They can help neutralize free radicals and reactive oxygen species (ROS), which are produced during routine metabolic pathways. Overexpression of ROS has been linked to disease development .
Anti-inflammatory Activity
These compounds have also been reported to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Antidepressant Activity
Some pyrazoline derivatives have been found to have antidepressant effects . This suggests that they could be used in the development of new treatments for depression.
Anticonvulsant Activity
Pyrazolines have been reported to have anticonvulsant properties . This means they could potentially be used in the treatment of conditions like epilepsy.
Antitumor Activity
Pyrazoline derivatives have been found to exhibit antitumor activities . This suggests that they could be used in the development of new cancer treatments.
Neurotoxic Potential
Research has been conducted on the neurotoxic potentials of newly synthesized pyrazoline derivatives . This research focused on the effects of these compounds on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain .
Antiproliferative Activity
Newly synthesized pyrazolo[3,4-d]pyrimidine derivatives, which are similar to the compound , have been found to have good in vitro anti-proliferative activities against leukemia cell lines . Some of these compounds were found to be 8–10 times more potent than the BTK inhibitor ibrutinib .
Kinase Inhibition
The inhibitors of protein kinases are considered as one of the therapeutic options for cancer treatment . Dysfunction of protein kinases can cause many diseases, including cancer, inflammatory disease, metabolic disorder, cardiovascular disease, and neurodegenerative disorders . Therefore, pyrazoline derivatives could potentially be used in the development of new kinase inhibitors .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as adenosine kinase and acetylcholinesterase . These enzymes play crucial roles in cellular processes, including signal transduction and neurotransmission.
Biochemical Pathways
Given the potential targets, it can be inferred that this compound may influence pathways related to signal transduction and neurotransmission .
Result of Action
Similar compounds have been found to exhibit anti-proliferative activities against certain cell lines , suggesting that this compound may have similar effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2S/c28-24(17-7-3-1-4-8-17)25-23-21-15-30-16-22(21)26-27(23)18-11-13-20(14-12-18)29-19-9-5-2-6-10-19/h1-14H,15-16H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRUCPFYRZUELB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide |
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